Aneuploidogenic vs. Clastogenic Genotoxicity: DMTP Exhibits Distinct DNA Damage Mechanism Compared to Parent Malathion
In the Cytokinesis-Block Micronucleus (CBMN) assay using human hepatic cell lines HepG2 and WRL-68 and peripheral blood mononuclear cells (PBMC), dimethylthiophosphate (DMTP) was directly compared with its parent organophosphate pesticide malathion [1]. Malathion caused primarily clastogenic damage (chromosome breakage), whereas DMTP induced aneuploidogenic damage (whole chromosome loss or gain), representing a fundamental mechanistic distinction [1]. Both compounds increased micronuclei (MN) and nucleoplasmic bridge (NPB) frequencies, but DMTP's genotoxicity was shown to be P450-dependent; co-treatment with sulconazole, a non-specific cytochrome P450 inhibitor, reduced MN frequency, confirming that DMTP genotoxicity requires further metabolic activation unlike the direct-acting parent compound [1].
| Evidence Dimension | Mechanism of genotoxicity |
|---|---|
| Target Compound Data | Aneuploidogenic (whole chromosome loss/gain) |
| Comparator Or Baseline | Malathion: Clastogenic (chromosome breakage) |
| Quantified Difference | Qualitative mechanistic distinction; both increased MN and NPB frequencies |
| Conditions | CBMN assay in human HepG2 and WRL-68 hepatic cells and PBMC; DMTP tested with and without sulconazole (P450 inhibitor) |
Why This Matters
Procurement of DMTP rather than using malathion as a proxy is essential for studies requiring accurate assessment of metabolite-specific genotoxic mechanisms and P450-dependent bioactivation pathways.
- [1] Hernández-Toledano DS, et al. Genotoxicity of the organophosphate pesticide malathion and its metabolite dimethylthiophosphate in human cells in vitro. Mutat Res Genet Toxicol Environ Mutagen. 2020 Aug-Sep;856-857:503233. doi: 10.1016/j.mrgentox.2020.503233. PMID: 32928373. View Source
